molecular formula C14H19Cl2NO2 B1668637 Chlorambucil CAS No. 305-03-3

Chlorambucil

Cat. No. B1668637
CAS RN: 305-03-3
M. Wt: 304.2 g/mol
InChI Key: JCKYGMPEJWAADB-UHFFFAOYSA-N
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Description

Chlorambucil belongs to the group of medicines called alkylating agents. It is used to treat different types of cancer of the blood and lymph system, such as chronic lymphatic leukemia, Hodgkin’s disease, and other types of lymphoma . It interferes with the growth of cancer cells, which are eventually destroyed .


Synthesis Analysis

Chlorambucil has been synthesized through various methods. For instance, one study reported the synthesis of Chlorambucil–tyrosine hybrid compounds via esterification and amidation reactions . Another study described the chemical synthesis of a new DO3A conjugate of chlorambucil as a magnetic resonance imaging (MRI) theranostic agent .


Molecular Structure Analysis

The crystal structure of Chlorambucil has been analyzed in several studies. For example, one study investigated the interaction of Chlorambucil with human GSTA1-1 using protein crystallography and molecular dynamics .


Chemical Reactions Analysis

Chlorambucil is an alkylating agent that can add alkyl groups to many electronegative groups under conditions present in cells . It has been reported that Chlorambucil is extensively metabolized in the liver primarily to phenylacetic acid mustard .


Physical And Chemical Properties Analysis

Chlorambucil is a small molecule with a chemical formula of C14H19Cl2NO2. It is an alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases .

Safety And Hazards

Chlorambucil may cause acute oral toxicity, skin irritation, eye irritation, respiratory irritation, and it may cause cancer . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid
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InChI

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)
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InChI Key

JCKYGMPEJWAADB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl
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Molecular Formula

C14H19Cl2NO2
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DSSTOX Substance ID

DTXSID7020263
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Molecular Weight

304.2 g/mol
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Physical Description

Chlorambucil appears as white to pale beige crystalline or granular powder with a slight odor. Melting point 65-69 °C., Solid
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Solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72 °F (NTP, 1992), Insoluble in water ... The sodium salt is soluble in water., The free acid is soluble at 20 °C in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform and 2 parts ethyl acetate; soluble in benzene and ether. Readily soluble in acid or alkali., 7.73e-02 g/L
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Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations., As an alkylating agent, chlorambucil interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. In vitro studies have shown that the major metabolite of chlorambucil (phenylacetic acid mustard), which is also a bifunctional alkylating compound, has antineoplastic activity against some neoplastic human cell lines that is approximately equal to that of chlorambucil. Therefore, the major metabolite of chlorambucil may contribute to the in vivo antitumor activity of the drug. Chlorambucil also possesses some immunosuppressive activity, principally due to its suppression of lymphocytes. The drug is the slowest acting and generally least toxic of the presently available nitrogen mustard derivatives., A marked transient increase was observed in ribonucleotide reductase activity within 2 hr of exposing BALB/c 3T3 mouse cells to DNA damaging concentrations of chlorambucil. Elevations in activity were accompanied by transient increases in the mRNA levels of both genes (R1 and R2) that code for ribonucleotide reductase. Only the protein for the limiting component for enzyme activity R2 was significantly elevated in chlorambucil treated cultures. The chlorambucil effects upon activity and regulation of ribonucleotide reductase occurred without any detectable changes in the rate of DNA synthesis, as would be expected if the elevation in enzyme activity is required for DNA repair. The chlorambucil-induced elevations in R1 and R2 message levels were blocked by treatment of cells with actinomycin D or the tumor promoter 12-O-tetradecanoylphorbol-13-acetate indicating the importance of the reductase transcriptional process in responding to the action of chlorambucil and providing evidence for the involvement of a protein kinase C pathway in the regulation of mammalian ribonucleotide reductase. In addition to the chlorambucil-induced elevations in enzyme activity, message, and protein levels, the drug was also shown to be an inhibitor of ribonucleotide reductase activity in cell-free preparations. Both R1 and R2 proteins were targets for chlorambucil, in keeping with the known alkylating abilities of the drug., /ALTERNATIVE and IN VITRO TESTS/ Reaction of one of the two chloroethyl groups of chlorambucil with the N7 position of guanine or adenine of double-stranded DNA leads to the formation of mono-adducts. These are repaired rapidly in an error-free fashion by methylguanine methyltransferase (sometimes called alkylguanine alkyltransferase). However, some cells lack this repair activity, usually because of silencing of the corresponding gene, and the unrepaired DNA mono-adduct then forms a complex with mismatch-repair enzymes. The subsequent inhibition of DNA replication can eventually induce DNA breakage. The second chloroethyl group of the DNA mono-adduct with chlorambucil can interact with proteins but more importantly, because of its juxtaposition to other bases in the major groove of DNA, it can react with a DNA base to form an interstrand DNA cross-link. This DNA crosslink complex is quite stable, and its repair requires nucleotide excision repair factors (such as xeroderma pigmentosum complementation group F-excison repair cross-complementing rodent repair deficiency, complementation group, 1-XPF-ERCC1) that act slowly by homologous recombination. The DNA cross-link attracts several binding proteins, probably the BRCA1 and BRCA2 proteins, Fanconi anemia gene product, and Nijmegen breakage syndrome gene product to form a complex. As shown in cultured HeLa cells, addition of chlorambucil prolongs S-phase and induces a corresponding mitotic delay. The magnitude of these effects correlates with the level of DNA cross-links. Treatment of cells in the G2-phase of the cell cycle does not induce mitotic delay but does inhibit DNA synthesis in the subsequent cell cycle, and causes a delay in the next mitosis, suggesting that at least some lesions induced by chlorambucil are long-lasting.
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Product Name

Chlorambucil

Color/Form

Off-white, slightly granular powder, Flattened needles from petroleum ether, Fine white crystals

CAS RN

305-03-3
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Melting Point

147 to 151 °F (NTP, 1992), 65 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79,700
Citations
PA Sinoway, JP Callen - … & Rheumatism: Official Journal of the …, 1993 - Wiley Online Library
… to initiation of chlorambucil treatment. The 1 male patient (patient 2) was the first for whom we prescribed chlorambucil. After failure … The use of chlorambucil in combination with metho- …
Number of citations: 90 onlinelibrary.wiley.com
A Begleiter, M Mowat, LG Israels… - Leukemia & …, 1996 - Taylor & Francis
Chronic lymphocytic leukemia (CLL) is the most common leukemia in Western countries but the clinical presentation and rate of disease progression are highly variable. When …
Number of citations: 129 www.tandfonline.com
G Dighiero, K Maloum, B Desablens… - … England Journal of …, 1998 - Mass Medical Soc
Background To determine whether chlorambucil treatment benefits patients with indolent chronic lymphocytic leukemia (CLL), we conducted two randomized trials in 1535 patients with …
Number of citations: 653 www.nejm.org
D Catovsky, M Else, S Richards - Clinical Lymphoma Myeloma and …, 2011 - Elsevier
… duration of chlorambucil treatment is well illustrated in our UK CLL3 and LRF CLL4 trials. CLL3 compared single agent chlorambucil with the combination of chlorambucil and epirubicin…
Number of citations: 64 www.sciencedirect.com
AD Birnbaum, F Oh, O Sahin, DM Little, HH Tessler… - …, 2010 - aaojournal.org
Dear Editor: We present a follow-up of the largest reported series of patients treated with short-term high-dose chlorambucil for sight-threatening uveitis. 1 The goal of the current study …
Number of citations: 13 www.aaojournal.org
A Nicolle, SJ Proctor, GP Summerfield - Leukemia & lymphoma, 2004 - Taylor & Francis
… There is good evidence that regimens which use higher doses of chlorambucil have a better … chlorambucil with fludarabine have not used a higher dose regimen of chlorambucil and …
Number of citations: 49 www.tandfonline.com
T Ghose, ST Norvell, A Guclu, D Cameron, A Bodurtha… - Br Med J, 1972 - bmj.com
… be bound to chlorambucil without causing the lossof the alkylating activity of chlorambucil or … treatment the chlorambucilbound antibody was a much more effective tumour inhibitor than …
Number of citations: 244 www.bmj.com
KR Rai, BL Peterson, FR Appelbaum… - … England Journal of …, 2000 - Mass Medical Soc
… with chlorambucil. We compared the efficacy of fludarabine with that of chlorambucil in the … We present here the results of our study of the efficacy of fludarabine and chlorambucil in …
Number of citations: 402 www.nejm.org
EZ Ezdinli, L Stutzman - JAMA, 1965 - jamanetwork.com
… maintained during subsequent chlorambucil treatments, while … The combined treatment ofcorticosteroids and chlorambucil in a … with chlorambucil from 1955 to 1963 were included in this …
Number of citations: 122 jamanetwork.com
V Goede, K Fischer, R Busch, A Engelke… - … England Journal of …, 2014 - Mass Medical Soc
… 69 ml per minute to receive chlorambucil, obinutuzumab plus chlorambucil, or rituximab plus chlorambucil. The primary end point was investigator-assessed progression-free survival. …
Number of citations: 841 www.nejm.org

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